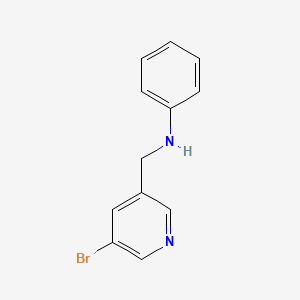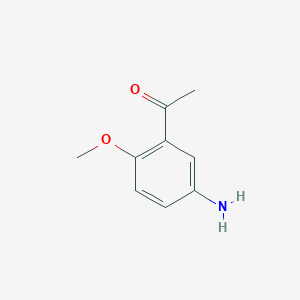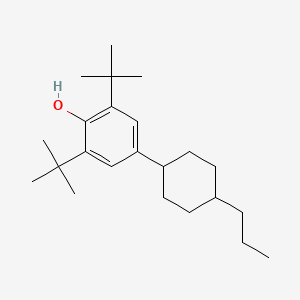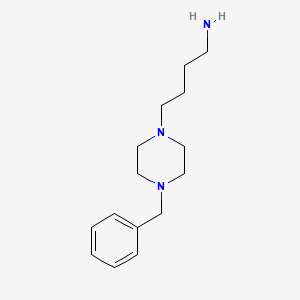
Ácido 4'-yodobifenil-3-carboxílico
Descripción general
Descripción
4’-Iodobiphenyl-3-carboxylic acid, also known as 3-(4-iodophenyl)benzoic acid, is a chemical compound with the molecular formula C13H9IO2 . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
A paper published in Angewandte Chemie International Edition discusses a Pd (II)-catalyzed tandem γ-methylene C−H arylation and lactonization of aliphatic acids enabled by a L,X-type CarboxPyridone ligand . This method allows for the synthesis of a wide range of γ-arylated γ-lactones in a single step from aliphatic acids in moderate to good yield .Molecular Structure Analysis
The molecular structure of 4’-Iodobiphenyl-3-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Síntesis Orgánica
El ácido 4'-yodobifenil-3-carboxílico se puede utilizar en la síntesis orgánica . Los ácidos carboxílicos, como el ácido 4'-yodobifenil-3-carboxílico, son compuestos orgánicos versátiles que se pueden utilizar para obtener moléculas pequeñas, macromoléculas, polímeros sintéticos o naturales . Pueden participar en diversas reacciones orgánicas, como sustitución, eliminación, oxidación, acoplamiento, etc .
Nanotecnología
En el campo de la nanotecnología, los ácidos carboxílicos, incluido el ácido 4'-yodobifenil-3-carboxílico, se pueden utilizar como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . Esto ayuda en el desarrollo de nuevos nanomateriales con diversas aplicaciones .
Polímeros
Los ácidos carboxílicos tienen aplicaciones en el área de los polímeros. Se pueden utilizar como monómeros, aditivos, catalizadores, etc . El grupo carboxílico en el ácido 4'-yodobifenil-3-carboxílico puede interactuar con otros compuestos para formar polímeros con propiedades específicas .
Química Medicinal
En química medicinal, los ácidos carboxílicos se utilizan en la síntesis de objetivos bioactivos . Por ejemplo, la γ-etil-γ-fenil-butirolactona (EFBL) exhibe propiedades tanto anticonvulsivas como hipnóticas . Varios derivados de la tulipalina A han mostrado efectos anticancerígenos .
Síntesis de γ-Ariladas γ-Lactonas
El ácido 4'-yodobifenil-3-carboxílico se puede utilizar en la síntesis de γ-ariladas γ-lactonas . Se sintetiza una amplia gama de γ-ariladas γ-lactonas en un solo paso a partir de ácidos alifáticos con un rendimiento moderado a bueno . Se estima que estas lactonas están presentes en casi un tercio de los productos naturales y las moléculas con actividad medicinal .
Síntesis de Tetrahidrofuranos Disustituidos
Las lactonas ariladas, sintetizadas utilizando ácido 4'-yodobifenil-3-carboxílico, se pueden convertir fácilmente en tetrahidrofuranos disustituidos . Estos son un andamiaje prominente entre las moléculas bioactivas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4’-Iodobiphenyl-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles. Additionally, the carboxylic acid group allows for interactions with enzymes involved in carboxylation and decarboxylation reactions. For instance, 4’-Iodobiphenyl-3-carboxylic acid can interact with carboxylase enzymes, facilitating the transfer of carboxyl groups to other substrates .
Cellular Effects
The effects of 4’-Iodobiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Iodobiphenyl-3-carboxylic acid has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4’-Iodobiphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Iodobiphenyl-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to 4’-Iodobiphenyl-3-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4’-Iodobiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 4’-Iodobiphenyl-3-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4’-Iodobiphenyl-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and influence metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4’-Iodobiphenyl-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells. Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 4’-Iodobiphenyl-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Iodobiphenyl-3-carboxylic acid may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. This localization can influence the compound’s effects on cellular processes and its overall biochemical activity .
Propiedades
IUPAC Name |
3-(4-iodophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVQLVJWMCPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567335 | |
| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57498-62-1 | |
| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)






![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)

